molecular formula C9H10ClNO3 B12939495 Methyl 4-amino-2-chloro-6-methoxybenzoate

Methyl 4-amino-2-chloro-6-methoxybenzoate

Cat. No.: B12939495
M. Wt: 215.63 g/mol
InChI Key: JZNLYDZYQYENED-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-chloro-6-methoxybenzoate is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of benzoic acid and is characterized by the presence of amino, chloro, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-chloro-6-methoxybenzoate typically involves the esterification of 4-amino-2-chloro-6-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-chloro-6-methoxybenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as hydroxide or amine groups.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to remove the chloro group or to convert the amino group to an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in aqueous or alcoholic solutions.

    Oxidation Reactions: Reagents such as potassium permanganate or nitric acid are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include 4-amino-2-hydroxy-6-methoxybenzoate or 4-amino-2-amino-6-methoxybenzoate.

    Oxidation Reactions: Products include 4-nitro-2-chloro-6-methoxybenzoate or 4-nitroso-2-chloro-6-methoxybenzoate.

    Reduction Reactions: Products include 4-amino-2-chloro-6-methoxybenzyl alcohol.

Scientific Research Applications

Methyl 4-amino-2-chloro-6-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-chloro-6-methoxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-2-methoxybenzoate: Similar structure but lacks the chloro group.

    Methyl 4-amino-5-chloro-2-methoxybenzoate: Similar structure but with the chloro group at a different position.

    Methyl 2-amino-4-methoxybenzoate: Similar structure but with the amino group at a different position.

Uniqueness

Methyl 4-amino-2-chloro-6-methoxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both chloro and methoxy groups in the ortho and para positions relative to the amino group can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

methyl 4-amino-2-chloro-6-methoxybenzoate

InChI

InChI=1S/C9H10ClNO3/c1-13-7-4-5(11)3-6(10)8(7)9(12)14-2/h3-4H,11H2,1-2H3

InChI Key

JZNLYDZYQYENED-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)N)Cl)C(=O)OC

Origin of Product

United States

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